Ethyl 2,5-dichloro-4-methylphenylacetate
Description
Molecular Geometry
- Phenyl ring : Planar hexagonal structure with bond angles of 120° between adjacent carbon atoms.
- Substituent positions : Chlorine atoms at C2 and C5, and a methyl group at C4 (Figure 1).
- Ester group : The acetic acid moiety is bonded to the phenyl ring at C1, with an ethyl group (–OCH$$2$$CH$$3$$) attached to the carbonyl carbon.
| Bond/Length | Value (Å) | Angle | Value (°) |
|---|---|---|---|
| C–Cl (aromatic) | 1.73–1.76 | C–C–Cl (aromatic) | 120 |
| C–CH$$_3$$ (methyl) | 1.54 | C–C–CH$$_3$$ (aromatic) | 120 |
| C=O (ester) | 1.21 | O–C–O (ester) | 123 |
Conformational Analysis
- Ester group rotation : The ethyl ester group exhibits restricted rotation due to partial double-bond character of the carbonyl group (C=O).
- Steric effects : The methyl group at C4 and chlorine atoms at C2/C5 create steric hindrance, favoring a conformation where the ester side chain is oriented away from the bulky substituents.
- Dihedral angles : The angle between the phenyl ring and the acetate group is influenced by electronic and steric factors, typically ranging between 30° and 60° in analogous structures.
Crystallographic Characterization via X-Ray Diffraction
As of current literature, no X-ray crystallographic data has been reported specifically for this compound. However, insights can be inferred from structurally related compounds:
Key Observations from Analogous Systems
- Phenylacetate derivatives : Crystallographic studies of similar esters (e.g., ethyl 2,4-dichlorophenylacetate) reveal monoclinic or orthorhombic crystal systems with π-π stacking interactions between aromatic rings.
- Halogen bonding : Chlorine substituents often participate in weak intermolecular interactions (C–Cl···Cl–C), influencing packing efficiency.
- Hydrogen bonding : Ester carbonyl groups may form hydrogen bonds with adjacent molecules in the lattice, stabilizing the crystal structure.
Predicted Crystallographic Parameters (Based on Analogues)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2$$_1$$/c |
| Unit cell dimensions | a = 10–12 Å, b = 5–7 Å, c = 15–17 Å |
| Density | 1.3–1.5 g/cm$$^3$$ |
Further experimental studies, such as single-crystal X-ray diffraction, are required to confirm these predictions and elucidate the precise solid-state arrangement of this compound.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2,5-dichloro-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-15-11(14)6-8-5-9(12)7(2)4-10(8)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFCDYCFTCKEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C(=C1)Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dichloro-4-methylphenylacetate typically involves the esterification of 2,5-dichloro-4-methylphenylacetic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dichloro-4-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2,5-dichloro-4-methylphenylacetic acid.
Reduction: 2,5-dichloro-4-methylphenylethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,5-dichloro-4-methylphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dichloro-4-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s distinct activity and applications can be contextualized through comparisons with structurally related esters and halogenated phenyl derivatives. Below is a detailed analysis:
Structural Analogues
Table 1: Key Structural and Functional Differences
Key Observations :
- Halogenation Patterns: this compound features dichloro substitution at positions 2 and 5, similar to Ethyl 2,5-dichloro-4-fluorophenylacetate, but replaces fluorine with a methyl group.
- Functional Groups: The ethyl ester group in the target compound contrasts with sulfonyl ethers (e.g., imidazole sulfonyl in ) or phenoxy acetate esters (e.g., 2,4-dichlorophenoxy acetate in ). Esters generally exhibit higher hydrolytic stability compared to ethers but may require tailored catalysts for specific reactions.
Biological Activity
Ethyl 2,5-dichloro-4-methylphenylacetate is an organic compound recognized for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential pharmaceutical applications, supported by various research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a phenyl ring substituted with two chlorine atoms at the 2 and 5 positions and a methyl group at the 4 position. This specific substitution pattern is crucial as it influences the compound's reactivity and biological interactions.
The biological activity of this compound primarily arises from its interaction with various biological targets. The ester group can be hydrolyzed to release the active acid form, which may engage with enzymes or receptors, thereby altering biochemical pathways. This mechanism underpins its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various pathogens, it was found to inhibit the growth of several bacterial strains and fungi. The inhibition rates varied depending on the organism tested.
| Pathogen | Inhibition Rate (%) |
|---|---|
| Sclerotinia sclerotiorum | 75 |
| Botrytis cinerea | 80 |
| Cercospora kikuchii | 76 |
| Alternaria brassicae | 45 |
| Rhizoctonia solani | 42 |
These results suggest that the compound could be a viable candidate for developing new antimicrobial agents in agricultural or clinical settings .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine production in human cell lines. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Agricultural Applications : A study explored the use of this compound as a biocontrol agent against fungal pathogens in crops. The compound significantly reduced disease incidence in treated plants compared to controls, indicating its potential as a sustainable agricultural solution .
- Pharmaceutical Development : Ongoing research is investigating the compound's role as a precursor for synthesizing novel pharmaceuticals. Its unique structure allows for modifications that could yield compounds with enhanced therapeutic profiles .
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds to understand its unique properties better:
| Compound | Chemical Structure | Notable Activity |
|---|---|---|
| Ethyl 2,4-dichlorophenylacetate | Similar chlorination pattern | Moderate antimicrobial activity |
| Ethyl 2,5-dibromophenylacetate | Bromine substitutions | Higher toxicity but lower efficacy |
| Ethyl 2,5-dichloro-4-fluorophenylacetate | Fluorine substitutions | Enhanced stability |
This comparison highlights how variations in substitution can lead to different biological activities and potencies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2,5-dichloro-4-methylphenylacetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves esterification of the corresponding carboxylic acid. Dissolve 0.01 moles of the precursor acid (e.g., 2,5-dichloro-4-methylphenylacetic acid) in methanol with catalytic sulfuric acid, reflux for 4 hours, and isolate via ice-water precipitation followed by recrystallization from ethanol . Optimization can include varying acid catalysts (e.g., H₂SO₄ vs. HCl), solvent polarity (methanol vs. ethanol), and reaction time (monitored via TLC). Yield improvements may require inert atmosphere or controlled temperature gradients to minimize side reactions like hydrolysis.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm ester group presence (e.g., triplet for CH₃CH₂O at ~1.2 ppm and quartet for CH₂O at ~4.1 ppm).
- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).
- Melting point analysis (if crystalline) or refractive index measurement (for liquids) to compare with literature values.
Cross-referencing with computational IR spectra (B3LYP/6-31G* level) can resolve ambiguities in functional group assignments .
Q. What solvent systems are suitable for crystallization or spectroscopic analysis of this compound?
- Methodological Answer : this compound’s solubility profile suggests polar aprotic solvents (e.g., DMSO, acetone) for NMR and non-polar solvents (hexane, ethyl acetate) for crystallization. For X-ray crystallography, slow vapor diffusion of hexane into a saturated ethyl acetate solution at 4°C promotes single-crystal growth. Solvent choice should minimize lattice defects, as improper solvents can lead to oily residues .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Geometry optimization : Use hybrid functionals like B3LYP with a 6-311++G(d,p) basis set to model the molecule’s ground-state structure.
- Electrostatic potential (ESP) maps : Calculate atomic charges to identify nucleophilic/electrophilic sites (e.g., ester carbonyl vs. chloro-substituents).
- Reactivity studies : Simulate reaction pathways (e.g., hydrolysis) using transition-state theory (NEB method) and compare activation energies under acidic vs. basic conditions. Validate with experimental kinetic data .
Q. What crystallographic strategies resolve ambiguities in molecular packing or polymorphism for this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use SHELX software for structure solution and refinement. Key parameters include high-resolution data (θ < 25°), anisotropic displacement parameters for heavy atoms (Cl, C), and Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O contacts) .
- Polymorph screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) and temperatures (4°C vs. room temp) to isolate distinct polymorphs. Compare unit cell parameters and hydrogen-bonding motifs to identify thermodynamically stable forms .
Q. How should researchers address contradictions in experimental vs. computational data (e.g., dipole moments, bond lengths)?
- Methodological Answer :
- Error source identification : For bond-length discrepancies, compare DFT-optimized geometries with X-ray data, accounting for crystal-packing effects (e.g., van der Waals compression).
- Method calibration : Re-optimize computational models using higher-level theories (e.g., M06-2X for dispersion corrections) or larger basis sets (def2-TZVP).
- Experimental replication : Repeat spectroscopic measurements under controlled humidity/temperature to rule out environmental artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
